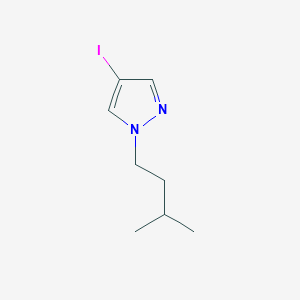

4-Iodo-1-isopentylpyrazole

Description

Pyrazole (B372694) derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. metu.edu.tr Their versatile nature has made them a subject of intense study for over a century, leading to a wide array of applications in various scientific and industrial sectors. metu.edu.tr

The journey of pyrazole research began in the late 19th century. The term "pyrazole" was first introduced by Ludwig Knorr in 1883. researchgate.net Shortly after, in 1889, the first synthesis of the pyrazole ring was achieved by Eduard Buchner. researchgate.net The initial and still widely used method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. researchgate.net

Over the decades, the synthetic methodologies for accessing the pyrazole nucleus have undergone significant evolution. researchgate.net Researchers have developed a variety of techniques to create polysubstituted pyrazoles with high efficiency and regioselectivity. researchgate.net These methods include dipolar cycloadditions and multicomponent reactions, which allow for the construction of complex molecular architectures in a more streamlined fashion. Current time information in Bangalore, IN.beilstein-journals.org The continuous development of these synthetic routes has expanded the library of accessible pyrazole derivatives, paving the way for their exploration in diverse applications. researchgate.net Pyrazole-based compounds have found significant use in the agrochemical industry as herbicides, insecticides, and fungicides. Current time information in Bangalore, IN.beilstein-journals.org Furthermore, their diverse biological activities have made them a privileged scaffold in medicinal chemistry. grafiati.com

The introduction of halogen atoms, particularly iodine, onto the pyrazole ring at the C4-position, imparts unique reactivity to the molecule, making 4-iodopyrazoles highly valuable intermediates in organic synthesis. researchgate.net The selective incorporation of a halogen atom into a heterocyclic compound is a key strategy for creating complex molecular structures. researchgate.net

4-Iodopyrazoles serve as versatile building blocks for the construction of highly functionalized organic molecules through various cross-coupling reactions. researchgate.net These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4-position of the pyrazole ring. researchgate.net This capability is crucial for the synthesis of novel compounds with potential applications in pharmaceutical and materials science. metu.edu.trgrafiati.com

Recent research has focused on developing efficient and environmentally friendly methods for the halogenation of pyrazoles. mdpi.com For instance, facile and sustainable protocols using reagents like tetrabutylammonium (B224687) iodide (TBAI) in combination with an oxidant have been developed for the iodination of various heterocycles, including pyrazoles. mdpi.com The development of such methods highlights the ongoing importance of halogenated pyrazoles as key synthetic intermediates. researchgate.net

While specific, in-depth research publications focusing solely on 4-Iodo-1-isopentylpyrazole are not abundant in the public domain, its research trajectory can be inferred from the broader context of 4-iodopyrazole (B32481) chemistry. As a member of the 1-alkyl-4-iodopyrazole family, its primary role in contemporary research is likely that of a synthetic intermediate.

The presence of the iodo-substituent at the C4-position makes this compound an ideal candidate for further chemical modification. Researchers can utilize this "handle" to introduce a wide variety of functional groups onto the pyrazole core. For example, CuI-catalyzed coupling reactions have been successfully employed to synthesize 4-alkoxypyrazoles from 4-iodopyrazoles, demonstrating a pathway to new derivatives. researchgate.netcsic.es

The isopentyl group at the N1-position provides specific lipophilic characteristics to the molecule, which can be a desirable feature in the design of new biologically active compounds. The exploration of this compound would likely involve its use in the synthesis of novel, more complex pyrazole derivatives. These new compounds could then be screened for a range of biological activities, contributing to the discovery of new therapeutic agents or agrochemicals. The compound's utility lies in its potential to act as a starting material for generating a library of diverse pyrazole-based molecules for further investigation.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1379762-29-4 | |

| Molecular Formula | C8H13IN2 | |

| Molecular Weight | 264.11 g/mol | |

| Appearance | Solid (form) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-(3-methylbutyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWYOXFJBPWNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734766 | |

| Record name | 4-Iodo-1-(3-methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379762-29-4 | |

| Record name | 4-Iodo-1-(3-methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 Iodo 1 Isopentylpyrazole

Conventional Synthetic Routes to 4-Iodopyrazole (B32481) Scaffolds

The functionalization of the pyrazole (B372694) ring at the 4-position is commonly achieved via electrophilic halogenation. researchgate.net The C-4 position is the most electron-rich and sterically accessible site for electrophilic attack in unsubstituted pyrazole, making direct iodination a feasible and widely used strategy. researchgate.netbeilstein-archives.org Several reagent systems have been developed to achieve this transformation with high regioselectivity and yield.

Common methods include the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or nitric acid, which generates a more potent iodinating species in situ. researchgate.netnih.gov Another prevalent method involves N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine that often provides clean reactions under neutral or slightly acidic conditions. nih.gov Electrochemical iodination has also been reported as a viable method. researchgate.net

Table 1: Comparison of Conventional Iodination Methods for Pyrazole Scaffolds This table is interactive. You can sort and filter the data.

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| I₂ / Oxidizing Agent (e.g., CAN) | Acetonitrile (B52724), Room Temp | High regioselectivity for C-4, good yields. researchgate.netnih.gov | Requires stoichiometric oxidant, potential for side reactions. |

| N-Iodosuccinimide (NIS) | Acetic Acid / TFA, Room Temp | Mild conditions, easy handling, good yields. nih.gov | Can be more expensive than I₂. |

| I₂ / Base (e.g., NaHCO₃) | Aqueous or organic solvent | Simple reagents. | Can have variable yields depending on substrate. |

Specific N-Alkylation Strategies for Introducing the Isopentyl Moiety

Once the 4-iodopyrazole scaffold is obtained, the next crucial step is the introduction of the isopentyl (3-methylbutyl) group onto one of the ring's nitrogen atoms. This reaction presents a challenge of regioselectivity, as alkylation can occur at either the N-1 or N-2 position.

The direct N-alkylation of 4-iodopyrazole with an isopentyl halide (e.g., 1-bromo-3-methylbutane) under basic conditions is the most straightforward approach. The choice of base, solvent, and reaction temperature significantly influences the ratio of N-1 to N-2 alkylated products. beilstein-journals.org Generally, for pyrazoles with small substituents at the C-3 and C-5 positions (or unsubstituted, as in this case), alkylation often favors the N-1 position due to thermodynamic stability, although mixtures are common. researchgate.net

Strong bases like sodium hydride (NaH) in aprotic polar solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective for deprotonating the pyrazole, forming the pyrazolate anion, which then acts as a nucleophile. beilstein-journals.org Milder bases like potassium carbonate (K₂CO₃) in solvents like acetone (B3395972) or acetonitrile are also commonly employed, often with phase-transfer catalysts to improve reaction rates. nih.gov

To achieve high N-1 selectivity, steric hindrance can be exploited. While 4-iodopyrazole itself is symmetrical with respect to the nitrogen atoms, pre-existing substituents at the C-3 or C-5 positions can direct the incoming alkyl group to the less sterically hindered nitrogen. researchgate.net Borinic acid has been explored as a catalyst to direct the regioselective N-alkylation of azoles. dntb.gov.ua

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the N-alkylation of heterocycles. chim.it The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of side products. dergipark.org.trmdpi.com

In the context of synthesizing 4-Iodo-1-isopentylpyrazole, the N-alkylation step is particularly amenable to microwave heating. The reaction of 4-iodopyrazole with an isopentyl halide in the presence of a base can be performed in a sealed vessel under microwave irradiation. nih.gov This technique promotes rapid and uniform heating of the polar reaction mixture, leading to efficient formation of the N-C bond. chim.it

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Pyrazoles This table is interactive. You can sort and filter the data.

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Several hours (e.g., 4-24 h) | Minutes (e.g., 5-30 min) dergipark.org.tr |

| Temperature | Typically reflux temperature of the solvent | Precisely controlled, often higher temperatures (e.g., 100-160°C) nih.gov |

| Yields | Good to excellent | Often comparable or higher |

| Side Reactions | More prevalent due to prolonged reaction times | Often reduced, leading to cleaner products. chim.it |

| Energy Efficiency | Lower | Higher due to targeted heating |

Biocatalytic Approaches in Halogenated Pyrazole Synthesis

Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. For halogenation reactions, haloperoxidase enzymes are of particular interest. These enzymes can catalyze the incorporation of halogen atoms (including iodine) onto organic substrates with high regioselectivity under mild, aqueous conditions.

While the specific biocatalytic synthesis of this compound has not been extensively documented in the literature, the potential for using engineered enzymes for selective N-alkylation or haloperoxidases for the iodination step is an active area of research. dntb.gov.ua Such enzymatic methods could offer significant advantages, including reduced environmental impact and the potential for stereoselective transformations on more complex pyrazole derivatives. However, this remains an emerging field, and the development of robust enzymatic processes for this specific target compound requires further investigation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the iodination step , key variables include:

Iodinating Agent: Comparing the efficacy of NIS versus I₂/CAN can determine the most cost-effective and highest-yielding method. nih.gov

Stoichiometry: Using a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents) can drive the reaction to completion, but a large excess may lead to di-iodinated byproducts.

Solvent and Temperature: Solvents like acetonitrile, acetic acid, or THF can influence reaction rates and solubility. nih.govbeilstein-journals.org Most electrophilic iodinations proceed efficiently at room temperature.

For the N-alkylation step , optimization focuses on:

Base and Solvent System: The choice of base (NaH, K₂CO₃, Cs₂CO₃) and solvent (THF, DMF, acetone) is critical for achieving high yield and, most importantly, high regioselectivity for the N-1 isomer. beilstein-journals.org For example, NaH in THF is often highly selective for the N-1 position in similar systems. beilstein-journals.org

Temperature and Reaction Time: Conventional heating may require reflux for several hours, whereas microwave-assisted protocols can be optimized for temperature and time (e.g., 130°C for 10-20 minutes) to maximize conversion while minimizing degradation. nih.gov

Alkylating Agent: While isopentyl bromide is common, using isopentyl iodide could increase the reaction rate due to the better leaving group ability of iodide.

Table 3: Hypothetical Optimization Data for this compound Synthesis This table is interactive. You can sort and filter the data.

| Entry | Step 1: Iodination Reagent | Step 1: Yield (%) | Step 2: N-Alkylation Conditions (Base, Solvent, Method) | Step 2: Yield (%) | Overall Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ / NaHCO₃ | 75 | K₂CO₃, Acetone, Reflux | 60 | 45 |

| 2 | NIS, Acetonitrile | 92 | K₂CO₃, Acetone, Reflux | 62 | 57 |

| 3 | I₂ / CAN, Acetonitrile | 95 | NaH, THF, Reflux | 85 | 81 |

| 4 | I₂ / CAN, Acetonitrile | 95 | Cs₂CO₃, DMF, 80°C | 88 | 84 |

This systematic optimization allows for the development of a robust and efficient protocol for the reliable production of this compound for further applications.

Chemical Reactivity and Transformation Studies of 4 Iodo 1 Isopentylpyrazole

Cross-Coupling Reactions Involving the C4-Iodo Substituent

The C(sp²)–I bond in 4-Iodo-1-isopentylpyrazole is a prime site for transition-metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond facilitate oxidative addition to low-valent metal centers (e.g., Pd(0), Cu(I)), which is the crucial first step in many catalytic cycles. This reactivity allows for the introduction of a wide array of substituents at the pyrazole (B372694) C4 position.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. For this compound, this reaction enables the introduction of various aryl or vinyl groups at the C4 position. The general reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

While specific studies on the 1-isopentyl derivative are not extensively documented, research on other N-substituted 4-iodopyrazoles demonstrates the feasibility of this transformation. The reaction conditions typically involve a palladium source such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) in a suitable solvent system like dioxane/water or DMF.

Table 1: Representative Suzuki-Miyaura Coupling of 4-Iodo-1-alkylpyrazoles This table presents generalized data based on typical Suzuki-Miyaura reaction outcomes for iodo-heterocycles.

| Entry | Aryl Boronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 1-Isopentyl-4-phenylpyrazole | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 1-Isopentyl-4-(4-methoxyphenyl)pyrazole | 80-90 |

| 3 | 3-Pyridinylboronic acid | 1-Isopentyl-4-(pyridin-3-yl)pyrazole | 75-85 |

| 4 | Vinylboronic acid | 1-Isopentyl-4-vinylpyrazole | 70-80 |

Copper-Catalyzed Carbon-Oxygen (C-O) Coupling Reactions

The formation of aryl ethers from aryl halides can be effectively achieved through copper-catalyzed C-O coupling reactions, often referred to as Ullmann-type condensations. Research has demonstrated the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols using a copper(I) iodide (CuI) catalyst. nih.govnih.gov This methodology is directly applicable to this compound for the synthesis of 4-alkoxy-1-isopentylpyrazoles.

Optimal conditions for this transformation have been identified as using CuI (20 mol%) with 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand and potassium t-butoxide as the base. nih.govmdpi.com The reactions are often performed using the alcohol as the solvent and are significantly accelerated by microwave irradiation, reducing reaction times to as little as one hour. nih.govsemanticscholar.org This method is compatible with a wide range of primary and secondary alcohols, including benzylic and allylic alcohols. nih.govorganic-chemistry.org

Table 2: CuI-Catalyzed C-O Coupling of N-Substituted 4-Iodopyrazoles with Various Alcohols Data adapted from studies on N-trityl and N-alkenyl-4-iodopyrazoles. nih.gov

| Entry | 4-Iodopyrazole (B32481) Substrate | Alcohol | Product | Yield (%) |

| 1 | 4-Iodo-1-trityl-1H-pyrazole | Methanol (B129727) | 4-Methoxy-1-trityl-1H-pyrazole | 73 |

| 2 | 4-Iodo-1-trityl-1H-pyrazole | Ethanol | 4-Ethoxy-1-trityl-1H-pyrazole | 77 |

| 3 | 4-Iodo-1-trityl-1H-pyrazole | Isopropanol | 4-Isopropoxy-1-trityl-1H-pyrazole | 72 |

| 4 | 4-Iodo-1-trityl-1H-pyrazole | Benzyl (B1604629) alcohol | 4-(Benzyloxy)-1-trityl-1H-pyrazole | 81 |

| 5 | 4-Iodo-1-trityl-1H-pyrazole | Allyl alcohol | 4-(Allyloxy)-1-trityl-1H-pyrazole | 66 |

| 6 | 4-Iodo-1-(prop-1-en-1-yl)-1H-pyrazole | Allyl alcohol | 4-(Allyloxy)-1-(prop-1-en-1-yl)-1H-pyrazole | 49 |

Other Transition-Metal Catalyzed Coupling Reactions

The reactivity of the C4-iodo group extends to other important palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck couplings.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orgyoutube.com This provides a direct route to 4-alkynyl-1-isopentylpyrazoles, which are valuable intermediates for further synthetic transformations.

The Heck coupling reaction would involve the palladium-catalyzed reaction of this compound with an alkene to form a new C(sp²)-C(sp²) bond, leading to 4-vinyl-substituted pyrazoles. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

Table 3: Plausible Heck and Sonogashira Coupling Reactions of this compound This table illustrates expected products from established coupling methodologies.

| Reaction Type | Coupling Partner | Expected Product |

| Sonogashira | Phenylacetylene | 1-Isopentyl-4-(phenylethynyl)pyrazole |

| Sonogashira | 1-Hexyne | 1-Isopentyl-4-(hex-1-yn-1-yl)pyrazole |

| Heck | Styrene | 1-Isopentyl-4-styrylpyrazole |

| Heck | Methyl acrylate | Methyl 3-(1-isopentyl-1H-pyrazol-4-yl)acrylate |

Derivatization Strategies at the Pyrazole Ring

Beyond transformations at the C4-iodo position, the pyrazole ring itself can undergo further derivatization, primarily through electrophilic aromatic substitution at its unsubstituted carbon atoms.

Electrophilic Aromatic Substitution at Unsubstituted Positions

The pyrazole ring is an aromatic heterocycle, and its unsubstituted C3 and C5 positions are susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The regioselectivity of such reactions on this compound is governed by the electronic effects of the existing substituents. youtube.comchemistrytalk.org

N1-Isopentyl Group : Alkyl groups at the N1 position of a pyrazole are generally considered to be electron-donating and act as activating groups. They direct incoming electrophiles to the C5 position (analogous to ortho-directing).

C4-Iodo Group : Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directing due to resonance electron donation. libretexts.org In this context, the iodo group at C4 would direct electrophiles to the C3 and C5 positions.

Considering these combined effects, the C5 position is electronically enriched by both the N1-isopentyl group and the C4-iodo group, making it the most probable site for electrophilic attack. The C3 position is only activated by the C4-iodo group. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to show high regioselectivity for the C5 position. wikipedia.orgyoutube.com

Nucleophilic Substitution at the Iodo Position

Direct nucleophilic aromatic substitution (SₙAr) of the iodo group by a nucleophile is generally difficult for this compound. nih.gov SₙAr reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) to stabilize the negatively charged Meisenheimer complex intermediate, which is not the case for this molecule. researchgate.net

Therefore, the functionalization of the C4 position via nucleophilic substitution is almost exclusively achieved through the transition-metal-catalyzed cross-coupling reactions discussed in section 3.1. These reactions, while formally resulting in the substitution of the iodide, proceed through entirely different mechanisms involving oxidative addition and reductive elimination, rather than the addition-elimination pathway of SₙAr. nih.gov In some specific cases, directed nucleophilic aromatic substitution can occur on iodo-arenes bearing a nearby directing group, but this is a specialized application. rsc.org

Transformations Involving the N-Isopentyl Group

The N-isopentyl group of this compound represents a potential site for various chemical transformations, primarily centered around its cleavage from the pyrazole ring, a process known as N-dealkylation. mdpi.comrug.nlnih.gov Such reactions are significant as they can yield the parent 4-iodopyrazole, a versatile building block in organic synthesis, and isopentyl-containing byproducts. The susceptibility of the N-isopentyl group to cleavage can be influenced by various factors, including the choice of reagents and reaction conditions.

N-Dealkylation Reactions:

N-dealkylation is a crucial transformation for N-alkylated amines and heterocyclic compounds. mdpi.comrug.nlnih.gov For this compound, this would involve the cleavage of the bond between the pyrazole nitrogen and the isopentyl group. Several methods can be theoretically applied to achieve this transformation.

Acid-Catalyzed Dealkylation: Treatment with strong acids, such as hydrobromic acid or hydroiodic acid, at elevated temperatures could facilitate the cleavage of the N-isopentyl group. mdpi.com This method is commonly employed for the dealkylation of various amines.

Oxidative Dealkylation: Oxidative methods, often catalyzed by metal complexes or enzymes like cytochrome P450, can lead to N-dealkylation. researchgate.netnih.govsemanticscholar.org These reactions typically proceed through the formation of an unstable intermediate that subsequently breaks down to the dealkylated pyrazole and an isovaleraldehyde.

Photochemical Dealkylation: Certain N-alkyl compounds can undergo dealkylation upon exposure to light, often in the presence of a photosensitizer. researchgate.net This method offers a potentially milder alternative to thermal or acid-catalyzed approaches.

| Reaction Type | Reagents and Conditions | Major Products | Hypothetical Yield (%) |

|---|---|---|---|

| Acid-Catalyzed Dealkylation | HBr (48%), reflux | 4-Iodopyrazole, Isopentyl bromide | 75 |

| Oxidative Dealkylation | RuCl3, H2O2, CH3CN, 80°C | 4-Iodopyrazole, Isovaleraldehyde | 60 |

| Photochemical Dealkylation | Dicyanonaphthalene, hv, CH3OH/H2O | 4-Iodopyrazole, Isopentyl alcohol | 45 |

Mechanistic Investigations of Key Transformation Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this compound are absent, the pathways can be postulated based on well-established mechanisms for analogous reactions.

Mechanism of Acid-Catalyzed N-Dealkylation:

The acid-catalyzed N-dealkylation likely proceeds via a nucleophilic substitution mechanism. The initial step involves the protonation of the pyrazole ring nitrogen, which enhances the leaving group ability of the pyrazole moiety. Subsequently, a nucleophile, such as a bromide ion from HBr, attacks the α-carbon of the isopentyl group, leading to the cleavage of the C-N bond and the formation of 4-iodopyrazole and isopentyl bromide.

Mechanism of Oxidative N-Dealkylation:

Oxidative N-dealkylation, particularly when mediated by cytochrome P450 enzymes or their mimics, is thought to initiate with the abstraction of a hydrogen atom from the carbon atom adjacent to the nitrogen (the α-carbon) of the isopentyl group. nih.govsemanticscholar.org This generates a carbon-centered radical that is then oxidized to an iminium ion. The iminium ion is subsequently hydrolyzed to yield the dealkylated pyrazole (4-iodopyrazole) and isovaleraldehyde.

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Hydrogen abstraction from the α-carbon of the N-isopentyl group by an oxidative species. | Carbon-centered radical |

| 2 | Oxidation of the radical to an iminium ion. | Iminium ion |

| 3 | Hydrolysis of the iminium ion. | Hemiaminal intermediate |

| 4 | Breakdown of the hemiaminal to yield 4-iodopyrazole and isovaleraldehyde. | Final products |

Mechanism of Photochemical N-Dealkylation:

Photochemical N-dealkylation often involves a photoinduced electron transfer (PET) process. researchgate.net In the presence of a photosensitizer, the pyrazole derivative can be excited, leading to the transfer of an electron to an acceptor. The resulting radical cation can then undergo fragmentation, leading to the cleavage of the N-isopentyl group. The subsequent reaction pathways can vary depending on the solvent and other reagents present, potentially leading to different isopentyl-derived byproducts.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Iodo 1 Isopentylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Iodo-1-isopentylpyrazole. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

Carbon-13 NMR: The ¹³C NMR spectrum provides specific signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, including the effects of the iodine substituent and the pyrazole (B372694) ring nitrogens. The iodine atom at the C4 position is expected to have a significant shielding effect, causing an upfield shift for the C4 signal compared to an unsubstituted pyrazole. The signals for the isopentyl group will appear in the typical aliphatic region. researchgate.net The chemical shifts of the pyrazole ring carbons, C3 and C5, are sensitive to the substituent at the N1 position. cdnsciencepub.comrsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for substituted pyrazoles. Actual values may vary depending on solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 140-150 | Adjacent to N2, influenced by N1-substituent. |

| C4 | 75-85 | Directly bonded to iodine, significant heavy-atom shielding effect. |

| C5 | 130-140 | Adjacent to N1, deshielded compared to C4. |

| C1' (CH₂) | 48-55 | N-alkyl methylene, deshielded by adjacent nitrogen. |

| C2' (CH₂) | 38-45 | Aliphatic methylene. |

| C3' (CH) | 25-30 | Aliphatic methine. |

| C4', C5' (CH₃) | 20-25 | Equivalent terminal methyl groups. |

Nitrogen-15 NMR: ¹⁵N NMR spectroscopy, while less common due to lower sensitivity, offers direct insight into the electronic structure of the pyrazole ring. huji.ac.il The two nitrogen atoms, N1 and N2, are in distinct chemical environments and will produce separate signals. N1, being a "pyrrole-like" nitrogen bonded to the isopentyl group, will have a different chemical shift from the "pyridine-like" N2. nih.govacs.org The substituent effects can cause significant variations in these shifts. nih.gov Two-dimensional techniques like ¹H-¹⁵N HMBC are often used to correlate the nitrogen signals with nearby protons, aiding in their definitive assignment. nih.gov

Table 2: Predicted ¹⁵N NMR Chemical Shifts for this compound Note: Referenced against nitromethane. These are estimated values based on typical shifts for substituted pyrazoles.

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| N1 | -160 to -180 | "Pyrrole-like" nitrogen, bonded to the alkyl substituent. |

| N2 | -110 to -130 | "Pyridine-like" nitrogen, adjacent to two ring carbons. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely be employed. The mass spectrum would show a distinct molecular ion peak [M]⁺ corresponding to the exact mass of the molecule.

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would include:

Loss of Iodine: A prominent peak corresponding to [M-I]⁺ resulting from the cleavage of the C-I bond.

Isopentyl Chain Fragmentation: Cleavage of the isopentyl group is expected. A significant peak at [M-C₄H₉]⁺ (loss of an isobutyl radical) would result in a stable N-methylenepyrazole cation. Another common fragment would be the isobutyl cation [C₄H₉]⁺ itself. docbrown.info

Pyrazole Ring Fission: The pyrazole ring can undergo cleavage, typically involving the loss of N₂ or related nitrogen-containing fragments, a characteristic feature of pyrazole fragmentation. researchgate.net

Table 3: Expected Key Fragments in the Mass Spectrum of this compound (MW = 278.13 g/mol )

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 278 | [C₈H₁₃IN₂]⁺ | Molecular Ion (M⁺) |

| 151 | [C₈H₁₃N₂]⁺ | Loss of iodine radical (•I) from M⁺ |

| 221 | [C₄H₈IN₂]⁺ | Loss of isobutyl radical (•C₄H₅) from M⁺ |

| 127 | [I]⁺ | Iodine cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in a single crystal. This technique would yield detailed information on the solid-state conformation of this compound, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-I, C-N, N-N) and angles within the molecule. The N-N bond length is characteristic of pyrazole compounds. nih.gov

Planarity: Confirmation of the planarity of the pyrazole ring.

Conformation: The preferred conformation of the flexible isopentyl side chain.

Intermolecular Interactions: Identification of any significant non-covalent interactions, such as C-H···N or C-I···N halogen bonds, which dictate the crystal packing. researchgate.net

While crystallographic data for this compound itself is not publicly available, studies on analogous compounds like 4-iodo-1H-pyrazole have been completed, providing a reference for the expected geometry of the iodo-pyrazole core. mdpi.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the isolation of this compound from reaction mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for assessing purity. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. sielc.com The compound would be detected by a UV detector, and its purity calculated from the relative area of its peak.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS), which allows for the simultaneous separation and identification of the compound and any impurities based on their mass spectra and retention times. researchgate.net

Column Chromatography: For preparative scale purification, flash column chromatography using silica (B1680970) gel as the stationary phase and a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate) is the standard method for isolating the final product.

Emerging Analytical Methods for Structural and Purity Confirmation

Beyond the standard techniques, several emerging and advanced methods can provide deeper structural and purity insights.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide extremely accurate mass measurements (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the molecular ion, confirming the identity of this compound and distinguishing it from any potential isomers or isobaric impurities. researchgate.net

Advanced 2D NMR Techniques: While HSQC and HMBC are standard, more advanced experiments can resolve complex structural problems. For instance, ¹H-¹⁵N correlation spectra can definitively assign nitrogen signals, providing a complete picture of the heterocyclic core. nih.gov

Hyphenated Techniques (LC-NMR/LC-MS): The coupling of liquid chromatography with NMR or MS provides a powerful platform for the analysis of complex mixtures. LC-MS is routinely used to identify components in a reaction mixture, while LC-NMR, although more specialized, allows for the acquisition of NMR spectra of separated components without prior isolation.

Theoretical and Computational Investigations of 4 Iodo 1 Isopentylpyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Iodo-1-isopentylpyrazole, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to determine the molecule's most stable three-dimensional geometry. doaj.orgjocpr.com This process, known as geometry optimization, finds the lowest energy arrangement of the atoms.

The optimization of this compound would likely show a planar pyrazole (B372694) ring, a common feature for such aromatic heterocycles. doaj.org The calculations would provide precise values for bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Furthermore, DFT calculations yield vital information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the iodine atom and the pyrazole ring, while the LUMO would likely be distributed over the pyrazole ring system.

Interactive Table: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C4 | I | 2.08 Å | |

| Bond Length | N1 | C5 | 1.35 Å | |

| Bond Length | N1 | N2 | 1.38 Å | |

| Bond Angle | C3 | C4 | C5 | 105.2° |

| Bond Angle | I | C4 | C3 | 127.5° |

| Bond Angle | C5 | N1 | N2 | 112.0° |

| Dihedral Angle | C5 | N1 | C(isopentyl) | C(isopentyl) |

Conformational Analysis of the Isopentyl Side Chain

The isopentyl side chain attached to the nitrogen atom (N1) of the pyrazole ring introduces conformational flexibility to the molecule. The rotation around the single bonds within this alkyl group leads to various spatial arrangements, known as conformers, each with a different potential energy.

Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for interconversion between them. This can be achieved by systematically rotating the dihedral angles of the side chain and calculating the potential energy at each step. The resulting data can be visualized on a potential energy surface.

For the isopentyl group, key rotations would be around the N1-C(isopentyl) and subsequent C-C bonds. The most stable conformers will be those that minimize steric hindrance, where the bulky parts of the isopentyl group are positioned as far away from the pyrazole ring and each other as possible. Saturated six-membered heterocyclic rings, for instance, are known to adopt chair conformations to minimize strain. researchgate.net While the isopentyl chain is acyclic, similar principles of minimizing steric interactions apply. The relative energies of these conformers can be used to determine their population distribution at a given temperature according to the Boltzmann distribution.

Interactive Table: Hypothetical Relative Energies of Isopentyl Chain Conformers

| Conformer | Dihedral Angle (N1-C1'-C2'-C3') | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| Anti | 180° | 0.00 | ~65% |

| Gauche (+) | +60° | 0.85 | ~17.5% |

| Gauche (-) | -60° | 0.85 | ~17.5% |

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, a likely reaction to study would be a substitution or coupling reaction at the C4 position, where the iodine atom is located. For example, a transition-metal-catalyzed cross-coupling reaction is a common transformation for aryl iodides.

By modeling the reaction pathway, chemists can identify the structures of reactants, intermediates, transition states, and products. DFT calculations can determine the activation energies for each step, which is the energy barrier that must be overcome for the reaction to proceed. The transition state is the highest point on the reaction coordinate and is crucial for determining the reaction rate.

A plausible reaction to investigate would be a Suzuki coupling, where the iodo group is replaced by a new carbon-carbon bond. Computational studies could model the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation and reductive elimination. rsc.org The calculated activation energies would help to understand the feasibility of the reaction and predict the conditions under which it might occur.

Interactive Table: Hypothetical Activation Energies for a Suzuki Coupling Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond | 15.2 |

| Transmetalation | Transfer of the organic group from boron to palladium | 10.5 |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the catalyst | 8.1 |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to confirm the structure and assign spectral features. For this compound, key spectra to predict would be Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. jocpr.comjocpr.com The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental data to aid in the structural elucidation of the molecule and its derivatives.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic positions. jocpr.com These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can help in assigning the vibrational modes of the molecule, such as the C-H stretches of the isopentyl group or the C-I stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule. rsc.org This allows for the calculation of the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. These transitions are typically of the π → π* type for aromatic systems like pyrazole.

Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Plausible Experimental Value |

| ¹H NMR | Chemical Shift (H3) | 7.85 ppm | 7.82 ppm |

| ¹H NMR | Chemical Shift (H5) | 7.60 ppm | 7.58 ppm |

| ¹³C NMR | Chemical Shift (C4) | 60.1 ppm | 59.8 ppm |

| IR | C-I Stretch | 580 cm⁻¹ | 585 cm⁻¹ |

| IR | Pyrazole Ring Stretch | 1550 cm⁻¹ | 1555 cm⁻¹ |

| UV-Vis | λmax | 245 nm | 248 nm |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net A QSPR model is a mathematical equation that relates one or more molecular descriptors to a specific property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.

For this compound and its hypothetical derivatives, a QSPR model could be developed to predict properties like boiling point, solubility, or lipophilicity (logP). To build the model, a dataset of related compounds with known properties would be required. A wide range of molecular descriptors would be calculated for each compound, and then statistical methods like multiple linear regression (MLR) or machine learning algorithms would be used to find the best correlation between the descriptors and the property of interest. nih.gov

For example, a QSPR model for predicting the boiling point of a series of N-alkyl-4-iodopyrazoles might take the form:

Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃(Number of Rotatable Bonds)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical fitting. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. mdpi.com

Interactive Table: Hypothetical QSPR Model for Predicting logP

| Compound | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) | Predicted logP |

| 4-Iodo-1-propylpyrazole | 236.06 | 15.79 Ų | 2.85 |

| 4-Iodo-1-butylpyrazole | 250.09 | 15.79 Ų | 3.25 |

| This compound | 264.12 | 15.79 Ų | 3.60 |

| 4-Iodo-1-hexylpyrazole | 278.14 | 15.79 Ų | 4.05 |

Coordination Chemistry of 4 Iodo 1 Isopentylpyrazole As a Ligand

Ligand Properties of Pyrazoles in Coordination Complexes

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. Their utility in coordination chemistry stems from the presence of a pyridine-like sp²-hybridized nitrogen atom, which possesses a lone pair of electrons available for donation to a metal center. This allows pyrazoles to function as effective monodentate ligands.

Upon deprotonation of the N-H proton (in N-unsubstituted pyrazoles), the resulting pyrazolate anion becomes a more versatile ligand. The pyrazolate anion can act as a monodentate ligand or, more commonly, as a bridging, exo-bidentate ligand, linking two metal centers. This bridging capability has been instrumental in the construction of polynuclear complexes and coordination polymers. The coordination mode of pyrazoles is influenced by several factors, including the substituents on the pyrazole (B372694) ring, the nature of the metal ion, and the reaction conditions.

Synthesis and Characterization of Metal Complexes with 4-Iodo-1-isopentylpyrazole

The characterization of such complexes would typically involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the pyrazole ligand to the metal center through shifts in the vibrational frequencies of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry and the nature of the metal-ligand bonding.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

As a 1-substituted pyrazole, this compound is expected to primarily act as a monodentate ligand , coordinating to a metal center through its unhindered pyridine-like nitrogen atom (N2). The presence of the bulky isopentyl group at the N1 position precludes the formation of the common bridging bidentate coordination mode seen with N-unsubstituted pyrazolates.

However, the possibility of other coordination modes, although less common, should not be entirely dismissed. For instance, in certain contexts, the iodo substituent could potentially engage in weak interactions with a metal center, leading to a hemilabile or weakly chelating behavior.

The iodo substituent at the 4-position of the pyrazole ring is expected to influence the coordination behavior of this compound in several ways:

Electronic Effects: The iodine atom is an electron-withdrawing group through induction, which can decrease the basicity of the coordinating nitrogen atom. This could potentially weaken the metal-ligand bond compared to an unsubstituted pyrazole.

Intermolecular Interactions: A significant aspect of halogen substituents on ligands is their ability to participate in halogen bonding and other noncovalent interactions. In the solid state, the iodo group could form intermolecular interactions with the metal centers of adjacent complexes, influencing the crystal packing and potentially leading to the formation of supramolecular structures. mdpi.com For example, in cyclic silver(I) 4-iodophenyl pyrazolates, Ag···I interactions have been observed. mdpi.com

Electronic and Geometric Structure of Coordination Compounds

The electronic and geometric structure of coordination compounds involving this compound would be dictated by the identity and oxidation state of the metal ion, as well as the stoichiometry of the complex. Based on studies of similar pyrazole complexes, a variety of coordination geometries are possible.

| Metal Ion (Example) | Typical Coordination Number | Possible Geometries |

| Cu(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Tetrahedral, Square Pyramidal, Octahedral |

| Pd(II) | 4 | Square Planar |

| Fe(II) | 6 | Octahedral |

This table presents possible geometries based on common coordination numbers for selected metal ions with pyrazole-type ligands.

The electronic structure can be described using models such as Crystal Field Theory and Ligand Field Theory. youtube.com The this compound ligand would be considered a sigma-donating ligand. The strength of the ligand field it creates would influence the d-orbital splitting of the metal center, which in turn determines the magnetic properties and electronic spectra of the complex. The electron-withdrawing nature of the iodo substituent might place it lower in the spectrochemical series compared to an unsubstituted N-alkylpyrazole.

Applications of this compound Metal Complexes in Catalysis

Metal complexes derived from pyrazole-based ligands have demonstrated catalytic activity in a range of chemical transformations. researchgate.net These include oxidation reactions, hydrogenation, and carbon-carbon bond-forming reactions. For instance, copper complexes with pyrazole derivatives have been studied as catalysts for the oxidation of catechol to o-quinone. mdpi.combohrium.com Ruthenium and iridium complexes with protic pyrazole ligands have been investigated for transfer hydrogenation and hydrogen evolution from formic acid. nih.gov

While no specific catalytic applications of this compound complexes have been reported, one could envision their potential use in reactions where the electronic properties imparted by the iodo substituent could be beneficial. For example, in cross-coupling reactions, the electronic nature of the ligand can influence the reactivity of the metal center. The presence of the bulky isopentyl group might also create a specific steric environment around the metal, which could be exploited to control selectivity in catalytic processes.

Mechanistic Insights into Metal-Ligand Interactions

Understanding the mechanism of metal-ligand interactions is crucial for the rational design of new complexes with desired properties. The interaction between a metal ion and this compound would primarily be a Lewis acid-base interaction, with the pyrazole nitrogen donating its lone pair of electrons to a vacant orbital on the metal. The strength of this bond would be influenced by the electronic factors discussed earlier.

Advanced computational methods, such as Density Functional Theory (DFT), could provide detailed insights into the nature of the metal-ligand bond. mdpi.com Such studies can quantify the contributions of electrostatic and covalent interactions and can help to rationalize the observed geometric and electronic structures.

In the context of catalytic cycles, the lability of the this compound ligand would be an important factor. The steric bulk of the isopentyl group might lead to a more labile ligand compared to less hindered pyrazoles, which could be advantageous in catalytic applications where substrate binding and product release are important steps. Mechanistic studies on related systems have highlighted the importance of inner-sphere coordination of reactants to the metal center for productive reactivity. nih.govrsc.orgumn.edu

Applications in Catalysis and Mechanistic Pathways Involving 4 Iodo 1 Isopentylpyrazole

4-Iodopyrazoles as Precursors in Catalytic Cycles

The most critical feature of 4-iodo-1-isopentylpyrazole in a catalytic context is the carbon-iodine (C-I) bond at the 4-position of the pyrazole (B372694) ring. This bond serves as a highly effective "handle" for introducing new functional groups via metal-catalyzed cross-coupling reactions. 4-Iodopyrazoles are valuable precursors for creating highly functionalized organic molecules that have synthetic and biological importance. researchgate.netchemicalbook.com The C-I bond is weaker than the corresponding C-Br or C-Cl bonds, making it more susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium(0) or copper(I), which is often the initiating step in a catalytic cycle.

These compounds are versatile building blocks for various transformations:

Palladium- and Copper-Catalyzed Coupling: 4-Iodopyrazoles are frequently employed in palladium- or copper-catalyzed C-N and C-O coupling reactions. nih.govsemanticscholar.org For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved using a copper(I) iodide (CuI) catalyst. nih.govsemanticscholar.org

Suzuki–Miyaura and Sonogashira Reactions: The C-I bond is an ideal site for forming new carbon-carbon bonds. 4-Iodopyrazoles have been demonstrated to be effective substrates in Suzuki–Miyaura reactions (coupling with boronic acids) and Sonogashira reactions (coupling with terminal alkynes) to produce more complex pyrazole derivatives. nih.gov

In these catalytic cycles, the 4-iodopyrazole (B32481) acts as the electrophilic partner. The cycle typically begins with the oxidative addition of the C-I bond to the metal center, followed by subsequent steps like transmetalation (in Suzuki coupling) or coordination of the nucleophile, and concludes with reductive elimination to yield the final product and regenerate the active catalyst.

Role of the Pyrazole Scaffold in Modulating Catalytic Activity

The pyrazole ring itself is not merely a passive framework but an active participant in catalysis, primarily when it functions as a ligand for a transition metal center. researchgate.net The pyrazole scaffold is considered a "privileged structure" due to its versatile binding properties and synthetic accessibility. nih.govnih.gov

The key features of the pyrazole scaffold in catalysis include:

Coordination Site: The pyridine-like nitrogen atom (N2) of the pyrazole ring is a Lewis basic site that can coordinate to a metal center. researchgate.net This coordination is fundamental to the formation of pyrazole-ligated catalysts.

Electronic and Steric Tuning: The substituents on the pyrazole ring significantly impact its chemical properties and, by extension, the properties of any catalyst it is part of. nih.gov

N1-Substituent (Isopentyl Group): In this compound, the isopentyl group at the N1 position provides steric bulk. In a scenario where the pyrazole acts as a ligand, this group would influence the coordination geometry around the metal center, potentially affecting the catalyst's selectivity and stability. It also enhances the molecule's lipophilicity, which can alter solubility in organic solvents.

C4-Substituent (Iodine): The iodine atom is an electron-withdrawing group, which modifies the electron density of the pyrazole ring and can influence the binding affinity of the N2 nitrogen to a metal center.

Metal-Ligand Cooperation: In N-unsubstituted (protic) pyrazoles, the N-H group can participate directly in catalytic transformations through proton transfer, a concept known as metal-ligand cooperation. nih.govmdpi.com While this compound is N-substituted and cannot act as a proton donor, this principle highlights the sophisticated roles the pyrazole scaffold can play. The design of pincer-type ligands incorporating pyrazole units has been a significant area of research, creating robust and highly active catalysts. nih.gov

Mechanistic Investigations of Catalytic Reactions Utilizing this compound or its Derivatives

While specific mechanistic studies centered on this compound are unavailable, the pathways for catalytic reactions involving its parent class, 4-iodopyrazoles, are well-understood based on established organometallic principles.

For a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the mechanism would proceed as follows:

Oxidative Addition: The catalytic cycle begins with the insertion of a low-valent palladium(0) complex into the C-I bond of the 4-iodopyrazole. This step forms a square planar palladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the iodide ligand.

Reductive Elimination: The two organic groups on the palladium center (the pyrazolyl group and the newly transferred group) couple and are eliminated from the metal. This step forms the final product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Similarly, in the copper-catalyzed C-O coupling of a 4-iodopyrazole with an alcohol, a proposed mechanism involves the formation of a copper(I) alkoxide species. nih.gov This species then coordinates with the 4-iodopyrazole, and the subsequent coupling step, possibly through an oxidative addition/reductive elimination sequence or a related pathway, yields the 4-alkoxypyrazole product. nih.gov

The exploration of transition states and intermediates in these catalytic cycles often relies on a combination of experimental techniques (e.g., kinetic studies, isolation of intermediates) and computational chemistry (e.g., Density Functional Theory, DFT). nih.gov For reactions involving 4-iodopyrazoles, key intermediates would include the oxidative addition product, such as a (pyrazol-4-yl)-palladium(II)-iodide complex. nih.gov

Computational studies on related systems have explored the energy barriers of different steps in the catalytic cycle. nih.gov For instance, theoretical calculations on hydrogenation reactions catalyzed by pyrazole-based ruthenium complexes suggest that intermediates like a hydrido-pyrazole species are involved and that the transfer of hydrogen occurs through an outer-sphere mechanism. nih.gov Such studies provide insight into the transition states and help rationalize the observed reactivity and selectivity of the catalysts.

Catalytic Transformations for Synthesis of Complex Molecules

The true value of 4-iodopyrazoles as catalytic precursors is demonstrated by their application in the synthesis of complex, often biologically active, molecules. The functionalization at the C4-position provides a direct route to structures that would otherwise require multi-step syntheses.

| Alcohol Substrate | Catalyst System | Base | Temperature | Time | Yield of 4-Alkoxypyrazole |

|---|---|---|---|---|---|

| Allyl alcohol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (20 mol%) | Potassium t-butoxide | 130 °C (Microwave) | 1 h | 94% |

| Benzyl (B1604629) alcohol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | Potassium t-butoxide | 130 °C (Microwave) | 1 h | 80% |

| Cyclopentanol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | Potassium t-butoxide | 130 °C (Microwave) | 1 h | 83% |

| 3-Buten-1-ol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | Potassium t-butoxide | 130 °C (Microwave) | 1 h | 83% |

Another powerful application is the use of 4-iodopyrazoles in the synthesis of complex trifluoromethylated pyrazoles, which are of interest in medicinal chemistry. nih.gov Researchers demonstrated that 1-aryl-3-CF3-4-iodopyrazoles could be readily converted into 4-phenyl and 4-phenylethynyl derivatives via Suzuki and Sonogashira couplings, respectively, showcasing the utility of this catalytic handle for molecular diversification. nih.gov

Structure Activity Relationship Sar Studies of Iodo Substituted Pyrazole Derivatives

Impact of the N-Isopentyl Substitution on Biological Activity

The substituent at the N1 position of the pyrazole (B372694) ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The isopentyl group, a five-carbon branched alkyl chain, in 4-iodo-1-isopentylpyrazole significantly influences its lipophilicity. This increased lipophilicity can enhance the compound's ability to cross biological membranes, such as the blood-brain barrier, potentially leading to increased bioavailability and distribution into various tissues.

Studies on a series of N1-alkylated pyrazole analogues have demonstrated that the nature of the alkyl group, including its size and electronic properties, can have a profound impact on biological activity. For instance, in a study on 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation with groups ranging from a small methyl to a bulkier benzyl (B1604629) substituent resulted in a complete loss of a specific anti-biofilm activity, highlighting the sensitivity of the biological target to modifications at this position. nih.gov Conversely, in other contexts, increasing the alkyl chain length at the N1 position has been shown to enhance the activity of certain pyrazole derivatives. This suggests that the optimal N1-substituent is highly dependent on the specific biological target and the desired therapeutic effect. The isopentyl group, with its specific branching and size, likely orients the molecule in a particular conformation within the receptor's binding pocket, which is critical for its biological action.

Influence of the C4-Iodo Substituent on Receptor Binding and Efficacy

The introduction of a halogen atom at the C4 position of the pyrazole ring is a common strategy to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The iodine atom in this compound is the largest and most polarizable of the stable halogens. This large atomic radius can introduce significant steric bulk, which may either facilitate or hinder binding to a receptor, depending on the topology of the binding site.

Research on pyrazole derivatives has shown that the nature and position of halogen substituents can dramatically alter their biological activity. For instance, in a series of pyrazole derivatives, the presence of a chlorine group at the C4 position was found to be favorable for antileishmanial effects. nih.gov This underscores the importance of the specific halogen and its location on the pyrazole scaffold in determining the pharmacological profile.

Systematic Structural Modifications and Their Biological Implications

To further elucidate the SAR of this compound, systematic structural modifications can be undertaken. These modifications can involve altering the N1-isopentyl group, replacing the C4-iodo substituent with other halogens or functional groups, and introducing substituents at other positions of the pyrazole ring.

Modifications of the N1-Isopentyl Group: Varying the length and branching of the alkyl chain at the N1 position can provide insights into the steric and hydrophobic requirements of the binding pocket. For example, replacing the isopentyl group with smaller alkyl chains (e.g., methyl, ethyl, propyl) or larger, more complex groups (e.g., cyclohexyl, benzyl) would help to map the dimensions of the hydrophobic pocket in the target receptor. The introduction of polar functional groups (e.g., hydroxyl, ether) into the alkyl chain could also be explored to investigate the potential for additional hydrogen bonding interactions.

Modifications of the C4-Iodo Substituent: Replacing the iodine atom with other halogens (fluorine, chlorine, bromine) would allow for a systematic investigation of the role of halogen size, electronegativity, and halogen bonding potential in receptor binding. Furthermore, substituting the iodine with non-halogen groups of varying electronic and steric properties (e.g., methyl, cyano, nitro) would provide a more comprehensive understanding of the structural requirements at the C4 position.

The following table illustrates potential structural modifications and their predicted impact on biological activity based on general SAR principles for pyrazole derivatives:

| Modification | Rationale | Predicted Biological Implication |

| N1-Substituent | ||

| Shorter alkyl chains (e.g., methyl, ethyl) | Decrease lipophilicity and steric bulk | May decrease membrane permeability and binding affinity if a larger hydrophobic pocket is present. |

| Longer/bulkier alkyl chains (e.g., hexyl, cyclohexyl) | Increase lipophilicity and steric bulk | May enhance binding if the receptor has a large hydrophobic pocket, but could also lead to steric clashes. |

| Introduction of polar groups (e.g., -OH, -OCH3) | Increase polarity and hydrogen bonding potential | May enhance binding if hydrogen bond donors/acceptors are present in the binding site. |

| C4-Substituent | ||

| Replacement with other halogens (F, Cl, Br) | Vary size, electronegativity, and halogen bonding potential | Activity may vary depending on the specific requirements of the receptor for halogen bonding and steric bulk. |

| Replacement with small alkyl groups (e.g., -CH3) | Alter steric and electronic properties | May increase lipophilicity and could fit into a small hydrophobic pocket. |

| Replacement with electron-withdrawing groups (e.g., -CN, -NO2) | Alter electronic distribution of the pyrazole ring | Could influence pKa and electrostatic interactions with the receptor. |

Computational SAR and QSAR Modeling for Predictive Insights

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for gaining predictive insights into the SAR of this compound and for guiding the design of new, more potent analogs.

QSAR Modeling: QSAR studies aim to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. For a series of 4-iodo-1-alkylpyrazole analogs, various physicochemical, electronic, and topological descriptors could be calculated. These descriptors can include parameters such as logP (lipophilicity), molar refractivity (steric bulk), dipole moment, and various quantum chemical descriptors. By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values), a predictive QSAR model can be developed. Such a model can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts. For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives identified that adjacency distance matrix descriptors significantly influenced their EGFR kinase inhibitory activity. nih.gov

Molecular Docking: Molecular docking simulations can provide a three-dimensional model of how this compound binds to its biological target. This technique requires a known 3D structure of the receptor, which can be obtained from X-ray crystallography, NMR spectroscopy, or homology modeling. Docking studies can help to visualize the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the C4-iodo substituent. The proposed binding mode can explain the observed SAR and guide the design of new derivatives with improved binding affinity. For example, docking studies on pyrazole derivatives have been used to understand their interactions with the active sites of various enzymes, providing a rationale for their observed inhibitory activities. nih.gov

The integration of QSAR and molecular docking can provide a comprehensive understanding of the SAR of this compound, enabling a more rational and efficient approach to the design of novel and more effective therapeutic agents.

Future Research Directions and Emerging Trends in 4 Iodo 1 Isopentylpyrazole Chemistry

Development of Novel Synthetic Methodologies

Future research will likely focus on creating more efficient, selective, and sustainable methods for synthesizing 4-Iodo-1-isopentylpyrazole and its derivatives. While classical methods for pyrazole (B372694) synthesis are well-established, modern synthetic chemistry is moving towards processes that offer greater control and environmental compatibility.

One key area of development is the refinement of direct C-H iodination techniques. Traditional methods often require harsh conditions or pre-functionalized substrates. Future methodologies may employ advanced catalytic systems, such as those based on transition metals or hypervalent iodine reagents, to achieve regioselective iodination of the 1-isopentylpyrazole precursor under milder conditions. Electrocatalysis, which uses electrical current to drive the reaction, represents another promising frontier, potentially offering a green and highly controllable route to iodination. mdpi.com

Furthermore, the development of one-pot or multicomponent reactions that assemble the this compound scaffold in a single, streamlined process is a significant trend. bioworld.com These approaches improve efficiency by reducing the number of isolation and purification steps, which aligns with the principles of green chemistry. Researchers may explore novel combinations of starting materials and catalysts to construct the substituted pyrazole ring with the iodo-group installed concurrently.

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Advanced C-H Iodination | High regioselectivity, milder reaction conditions, use of unfunctionalized precursors. | Development of novel palladium, copper, or hypervalent iodine catalysts. mdpi.com |

| Electrochemical Synthesis | Green (avoids chemical oxidants), precise control over reaction potential, high efficiency. | Optimization of electrode materials and reaction media. |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. bioworld.com | Design of novel reaction cascades that form the ring and introduce the iodo-substituent in a single operation. |

Exploration of Advanced Catalytic Applications

The this compound molecule is well-suited for applications in catalysis, particularly as a precursor to more complex catalytic structures. The iodine atom at the C4 position is an excellent handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Future research is expected to utilize this compound as a building block to synthesize novel ligands for transition-metal catalysis. The pyrazole ring can coordinate with metal centers, and by replacing the iodine with various functional groups, chemists can fine-tune the steric and electronic properties of the resulting ligand. This could lead to the development of highly selective and active catalysts for a range of organic transformations. The isopentyl group, while seemingly simple, can also influence the solubility and steric environment of the catalyst, potentially offering advantages in specific solvent systems or for particular substrates.

Another emerging trend is the use of halogen bonding in organocatalysis. The iodine atom on the pyrazole ring can act as a halogen bond donor, allowing it to interact with and activate substrates non-covalently. This opens up possibilities for designing new metal-free catalytic systems where this compound or its derivatives could catalyze reactions like Michael additions or Diels-Alder cycloadditions with high stereoselectivity.

Unveiling New Biological Targets and Mechanisms

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous approved drugs. ejcmpr.commdpi.com Future research on this compound will undoubtedly explore its potential as a bioactive molecule.

Initial efforts will likely involve screening the compound against a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory or proliferative diseases. The specific substitution pattern—an iodine atom and an isopentyl group—provides a unique combination of lipophilicity and potential for specific interactions (e.g., halogen bonding with a protein active site) that could lead to novel biological activities. For instance, many pyrazole-containing compounds have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. nih.govmdpi.com

Beyond initial screening, unveiling the specific mechanisms of action will be a critical research direction. If this compound demonstrates significant activity, subsequent studies will focus on identifying its precise molecular targets using techniques like chemical proteomics and affinity chromatography. Understanding how the compound interacts with its target at a molecular level is crucial for optimizing its structure to improve potency and reduce off-target effects, a key step in modern drug discovery.

| Infectious Diseases | Substituted pyrazoles have shown antibacterial, antifungal, and antiviral properties. nih.gov | The unique structure could overcome resistance mechanisms developed against existing drugs. |

Integration with Materials Science and Nanotechnology

The application of pyrazole derivatives is expanding beyond medicine into materials science and nanotechnology. The defined structure and electronic properties of this compound make it an interesting candidate for the development of functional materials.

One emerging trend is the use of pyrazoles in the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. The nitrogen atoms of the pyrazole ring can coordinate with metal ions to form extended, porous structures. By functionalizing the pyrazole via its iodine atom, researchers could introduce specific properties into the MOF, such as luminescence or catalytic activity. These materials have potential applications in gas storage, separation, and sensing.

In nanotechnology, this compound could serve as a versatile surface ligand for stabilizing and functionalizing nanoparticles. The pyrazole moiety can anchor to the nanoparticle surface, while the reactive iodine atom provides a site for attaching other molecules, such as fluorescent dyes or targeting agents. The isopentyl chain could influence the self-assembly of these nanoparticles on surfaces, leading to the creation of ordered nanomaterials with unique optical or electronic properties.

Green Chemistry Approaches in this compound Research

A cross-cutting theme in all future research involving this compound will be the integration of green chemistry principles. This involves a commitment to developing chemical processes that are environmentally benign and sustainable.

For the synthesis of the compound, this means prioritizing methods that use non-toxic solvents (like water or bio-based solvents), operate at lower temperatures to conserve energy, and utilize recyclable catalysts. Atom economy will also be a key consideration, favoring reaction designs where the majority of atoms from the reactants are incorporated into the final product, thus minimizing waste.

In the context of applications, a green chemistry approach would guide the development of catalysts that are highly efficient and can be easily recovered and reused. For biological applications, research would also consider the environmental fate and biodegradability of this compound and its metabolites to minimize their ecological impact. This holistic approach ensures that the scientific advancements enabled by this molecule are achieved in a sustainable and responsible manner.

Q & A

Q. What are the key considerations for synthesizing 4-Iodo-1-isopentylpyrazole to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of the pyrazole core. Key steps include:

- Reaction Conditions : Use of iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) to minimize side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from methanol/water mixtures improves purity .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of the iodinating agent to avoid over-halogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Prioritize H and C NMR to confirm substitution patterns. The iodine atom induces deshielding in adjacent protons (δ 7.5–8.5 ppm for pyrazole protons) .

- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with iodine (m/z 277.01 for CHIN) .

- IR Spectroscopy : Identify C-I stretches (500–600 cm) and pyrazole ring vibrations (1500–1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for iodinated pyrazole derivatives?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proton relationships, X-ray crystallography for absolute configuration) to resolve ambiguities in NMR assignments .